2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1-phenyl-1H-benzimidazole
Overview
Description
2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1-phenyl-1H-benzimidazole is a chemical compound with potential therapeutic properties. It belongs to the class of benzimidazole derivatives and has been studied extensively for its pharmacological effects.
Mechanism of Action
The exact mechanism of action of 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1-phenyl-1H-benzimidazole is not fully understood. However, it is believed to exert its pharmacological effects by interacting with various receptors and enzymes in the body. It has been shown to bind to the benzodiazepine site of the GABA-A receptor, which may contribute to its anxiolytic effects. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1-phenyl-1H-benzimidazole has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to reduce pain by inhibiting the activity of cyclooxygenase-2 (COX-2). In addition, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1-phenyl-1H-benzimidazole in lab experiments is its potential therapeutic properties. The compound has been shown to possess various pharmacological effects, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its potential toxicity. The compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1-phenyl-1H-benzimidazole. One direction is to further investigate its potential therapeutic properties in various diseases. Another direction is to study its mechanism of action in more detail, which may lead to the development of more effective drugs. Additionally, further research is needed to determine the optimal dosage and administration route of this compound for therapeutic use.
Scientific Research Applications
2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-1-phenyl-1H-benzimidazole has been studied for its potential therapeutic effects in various diseases. It has been shown to possess antitumor, antimicrobial, anti-inflammatory, and analgesic properties. The compound has also been studied for its potential use in the treatment of anxiety and depression.
properties
IUPAC Name |
2-(1-phenylbenzimidazol-2-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS/c30-24(28-17-15-27(16-18-28)20-9-3-1-4-10-20)19-31-25-26-22-13-7-8-14-23(22)29(25)21-11-5-2-6-12-21/h1-14H,15-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQGPNAXWZNEIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4N3C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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